Mass Spectrometric Discrimination: +3 Da Mass Shift vs. Unlabeled 6-Methylaminopurine
In LC-MS/MS workflows, 6-(Methylamino)purine-d3 provides a definitive +3.02 Da mass shift relative to endogenous 6-methylaminopurine (149.15 Da proto vs. 152.17 Da deutero), enabling clear mass spectrometric discrimination without spectral overlap . In contrast, unlabeled 6-methylaminopurine cannot be distinguished from the endogenous analyte, rendering isotope dilution quantification impossible. Structurally similar but non-identical compounds such as 3-methyladenine-d3 or 9-methyl-d3-adenine, while also deuterated, target different analytes and exhibit different chromatographic behavior [1].
| Evidence Dimension | Mass Shift for Internal Standard Use |
|---|---|
| Target Compound Data | Molecular Weight: 152.17 Da; Formula: C₆H₄D₃N₅; Mass shift: +3.02 Da |
| Comparator Or Baseline | Unlabeled 6-(Methylamino)purine: 149.15 Da; Mass shift: 0 Da |
| Quantified Difference | 3.02 Da mass increment enables unambiguous MS discrimination |
| Conditions | Theoretical mass calculation; applicable to all MS-based quantification platforms (LC-MS, GC-MS, LC-MS/MS) |
Why This Matters
This mass shift is the fundamental prerequisite for using the compound as an internal standard in isotope dilution MS, which is the gold standard for accurate quantification of low-abundance epigenetic marks like 6mA.
- [1] KCAS Bio. 'LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis' (2020). Discusses the importance of structural similarity and mass shift for SIL-IS. View Source
